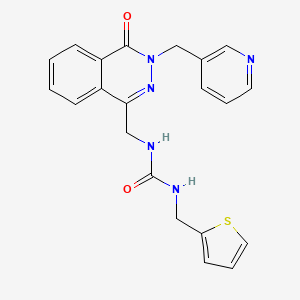![molecular formula C14H18N2O2 B14137852 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one CAS No. 3649-13-6](/img/structure/B14137852.png)
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one typically involves the reaction of indole derivatives with morpholine. One common method is the coupling of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . This method allows for the efficient production of substituted morpholines under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of transition metal catalysis and stereoselective synthesis can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The morpholine ring may enhance the compound’s solubility and bioavailability, contributing to its overall effectiveness .
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Morpholin-4-yl)ethyl]pyrazole: This compound features a pyrazole ring instead of an indole ring and has similar biological activities.
5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles: These compounds have a different core structure but share the morpholine moiety.
Uniqueness
1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one is unique due to its combination of the indole core and morpholine ring. This structure provides a balance of biological activity and chemical stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
3649-13-6 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
1-(2-morpholin-4-ylethyl)-3H-indol-2-one |
InChI |
InChI=1S/C14H18N2O2/c17-14-11-12-3-1-2-4-13(12)16(14)6-5-15-7-9-18-10-8-15/h1-4H,5-11H2 |
Clave InChI |
KKEPSAVXZKWABJ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCN2C(=O)CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[4-(9H-carbazol-9-yl)phenyl]methanone](/img/structure/B14137769.png)
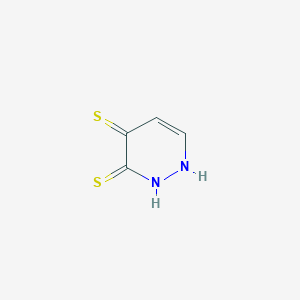
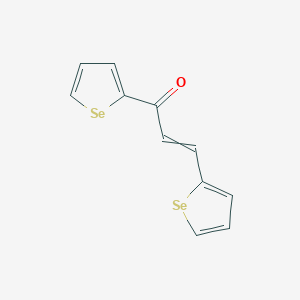
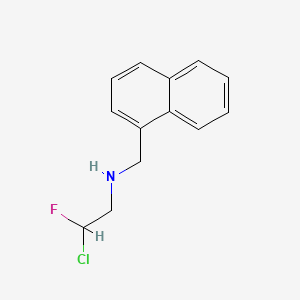
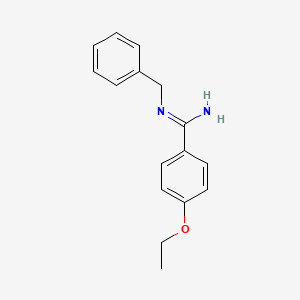
![3'-Methyl 5'-propan-2-yl 2'-amino-1-(2-ethoxy-2-oxoethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B14137795.png)
![1,1'-[2-(2,4-Dimethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14137800.png)
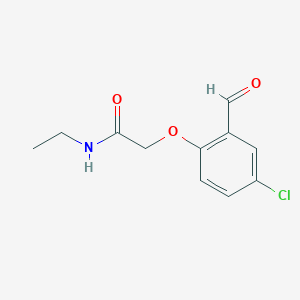
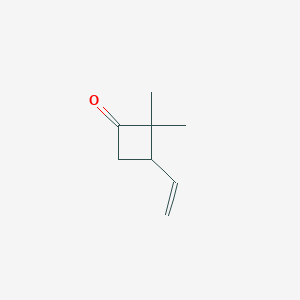
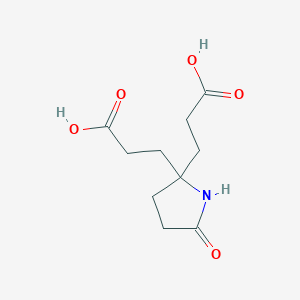
![N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B14137845.png)
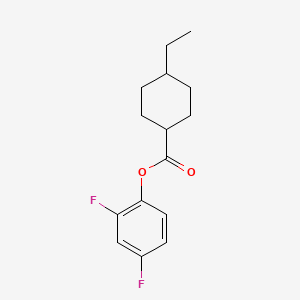
![1-Phenyl-4-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14137850.png)
